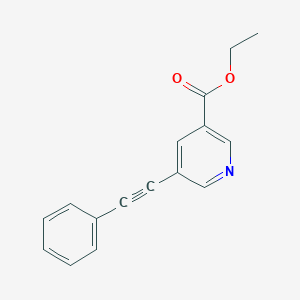

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-phenylethynyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-14(11-17-12-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMCXALGLXBQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381333 | |

| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-65-3 | |

| Record name | Ethyl 5-(2-phenylethynyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine Alkynyl Conjugates in Contemporary Organic Chemistry

Pyridine-alkynyl conjugates are a class of organic molecules that have garnered considerable attention in modern organic chemistry due to their unique electronic and structural properties. The integration of a nitrogen-containing aromatic pyridine (B92270) ring with a rigid, linear alkyne unit results in extended π-conjugated systems. chemcd.com These systems are characterized by their electron-accepting nature, a property that can be further tuned by modifying the substituents on the pyridine ring. chemcd.com

The synthesis of such conjugates is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful and versatile method. researchgate.netbeilstein-journals.org This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to these complex molecular architectures under relatively mild conditions. researchgate.netbeilstein-journals.org The ability to functionalize the pyridine ring at various positions allows for the creation of a diverse library of molecules with tailored electronic and photophysical properties.

Interdisciplinary Relevance of Nicotinate Derivatives in Chemical Sciences

Nicotinate (B505614) derivatives, which are esters of nicotinic acid (a form of vitamin B3), are of significant interest across various chemical disciplines. In medicinal chemistry, they are investigated for a range of biological activities. researchgate.net For instance, some nicotinate esters have been synthesized and evaluated for their potential as anti-inflammatory agents.

Beyond the pharmaceutical realm, nicotinate derivatives serve as versatile building blocks in materials science. Their inherent electronic properties, coupled with the ability to participate in hydrogen bonding and coordination with metal ions, make them valuable components in the design of functional materials. They have been explored as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The ester functionality also provides a handle for further chemical modification, allowing for the incorporation of these units into larger supramolecular assemblies and polymers.

Research Trajectories and Scope of Investigation for Ethyl 5 2 Phenyleth 1 Ynyl Nicotinate

Strategic Elaboration of the Phenylethynyl Moiety

The introduction of a phenylethynyl group onto a pyridine ring is a critical transformation in the synthesis of this compound. Various synthetic strategies have been developed to achieve this, broadly categorized into transition metal-catalyzed reactions, metal-free alternatives, and classical named reactions.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Introduction

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. The construction of the phenylethynyl-pyridine linkage heavily relies on these powerful tools.

The Sonogashira cross-coupling reaction is a premier method for the formation of C(sp)-C(sp²) bonds, making it highly suitable for the synthesis of aryl alkynes like this compound. This reaction typically involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an aryl or vinyl halide (e.g., ethyl 5-halonicotinate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orgrsc.org

The general scheme for the Sonogashira coupling to produce the target molecule would involve the reaction of ethyl 5-iodonicotinate or ethyl 5-bromonicotinate with phenylacetylene (B144264). The choice of halide can influence reaction conditions, with iodides generally being more reactive than bromides. A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, can be employed. beilstein-journals.orgrsc.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with a base such as triethylamine (B128534) or diisopropylamine.

Recent advancements have focused on developing more environmentally friendly and reusable catalytic systems. For instance, Sonogashira couplings have been successfully performed in γ-valerolactone-based ionic liquids, which can serve as an alternative to volatile organic solvents. beilstein-journals.org Furthermore, studies on the surface-mediated Sonogashira coupling on gold (Au(111)) surfaces have provided insights into the reaction mechanism, demonstrating that the reaction can proceed even in the absence of a traditional palladium catalyst under specific conditions. worktribe.com

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, [TBP][4EtOV] | Diphenylacetylene | beilstein-journals.org |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | 1-Methyl-4-(phenylethynyl)benzene | rsc.org |

This table presents examples of Sonogashira coupling reactions, illustrating the versatility of the method with different substrates and catalytic systems.

While copper is a crucial co-catalyst in the Sonogashira reaction, copper-mediated or -catalyzed reactions for alkynylation have also been developed. These methods can sometimes offer advantages in terms of cost and different reactivity profiles. Copper-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of alkynyl groups, avoiding the need for pre-functionalized starting materials.

For instance, copper-catalyzed selective C5-H bromination of 8-aminoquinoline (B160924) amides has been demonstrated, showcasing the ability of copper to direct functionalization to specific positions on a quinoline (B57606) ring. nih.govrsc.orgresearchgate.net Although not a direct alkynylation, this highlights the potential for developing copper-catalyzed C-H alkynylation methods for pyridine derivatives.

More directly, enantioselective copper-catalyzed alkynylation of quinolones has been achieved using chiral P,N ligands. nih.gov This reaction proceeds through the formation of a quinolinium ion, which then undergoes an enantioselective attack by a copper acetylide. This approach provides a pathway to chiral alkynylated heterocycles. While this example focuses on quinolones, the principles could potentially be adapted for the synthesis of substituted pyridines.

Beyond palladium and copper, other transition metals have been explored for their catalytic activity in C-C bond formation with alkynes. Iron, being an earth-abundant and less toxic metal, has garnered significant attention. Iron-catalyzed Sonogashira-type coupling reactions of aryl halides with terminal alkynes have been developed, offering a more sustainable alternative to palladium. researchgate.net

Rhodium nanoparticles have also been shown to catalyze the Sonogashira coupling of phenylacetylene and iodobenzene. rsc.org These studies contribute to the expanding toolbox of catalytic systems available for the synthesis of aryl alkynes.

Metal-Free and Light-Mediated Alkynylation Protocols

In a push towards more sustainable and "green" chemistry, metal-free alkynylation methods have been developed. These reactions avoid the use of potentially toxic and expensive transition metals.

One such approach involves the metal-free oxyarylation of electron-poor alkynes with pyridine N-oxides. nih.gov This method allows for the meta-selective introduction of an alkynyl group onto the pyridine ring. Another strategy is the base-promoted deborylative alkylation of pyridine N-oxides using 1,1-diborylalkanes as alkyl sources, which demonstrates a transition-metal-free approach for C-C bond formation at the pyridine ring. nih.gov

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. Light-mediated protocols offer mild reaction conditions and unique reactivity patterns, providing another avenue for the metal-free alkynylation of heterocycles.

Regioselective Ethynylation of Pyridines via Reissert-Henze Type Reactions

The Reissert-Henze reaction provides a classical yet effective method for the functionalization of pyridines. researchgate.netwikipedia.org This reaction typically involves the activation of a pyridine N-oxide with an acyl chloride, followed by the addition of a nucleophile. In the context of alkynylation, a modified Reissert-Henze reaction can be employed.

For example, the reaction of an N-acyloxypyridinium salt (a Reissert-Henze salt) with a silver acetylide can lead to the regioselective ethynylation of the pyridine ring, typically at the 2-position. researchgate.net This method has been shown to be applicable to a variety of substituted pyridines. researchgate.net While this reaction traditionally introduces the alkyne at the C2 position, modifications and the choice of substrates and reaction conditions can potentially influence the regioselectivity.

The Reissert reaction has also been adapted for the asymmetric alkynylation of quinolines using chiral ligands, demonstrating the potential for stereocontrolled synthesis. nih.gov

Construction of the Nicotinate Core

The synthesis of the central nicotinate structure, a substituted pyridine ring, is a foundational aspect of creating complex molecules like this compound. Chemists employ a variety of sophisticated methods to build this heterocyclic core, ranging from classical condensation reactions to modern transition-metal-catalyzed cycloadditions.

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

The formation of the pyridine ring can be achieved through several powerful synthetic strategies, primarily involving cycloaddition and condensation reactions. These methods construct the heterocyclic ring from acyclic precursors.

Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a fascinating and potent tool for the de novo synthesis of pyridine rings. nih.govrsc.org This method involves the assembly of the pyridine ring from nitriles and two alkyne molecules. nih.gov The use of transition metal catalysts allows for control over the substitution pattern of the resulting pyridine. nih.govrsc.org Developments in this area have even enabled the synthesis of chiral pyridines by using a chiral catalyst with achiral substrates under mild conditions. nih.govrsc.org

Diels-Alder reactions, specifically hetero-Diels-Alder reactions, provide another significant pathway to pyridine rings. nih.govacsgcipr.orgrsc.org These [4+2] cycloaddition reactions can form a six-membered ring, which then aromatizes to yield the pyridine structure. nih.govacsgcipr.org Inverse electron-demand Diels-Alder reactions are particularly successful, often utilizing an electron-poor diene system like a 1,2,4-triazine. acsgcipr.org The initial adduct from the cycloaddition typically extrudes a small stable molecule, such as nitrogen gas, to drive the aromatization process. acsgcipr.org

Condensation reactions represent a more classical yet widely used approach. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While versatile, this method can sometimes suffer from lower yields. wikipedia.org A more modular approach is the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, which can be synergistically catalyzed by a copper(I) salt and a secondary amine. organic-chemistry.org Another strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632), followed by an oxidation step to form the aromatic pyridine ring. baranlab.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| [2+2+2] Cycloaddition | Nitriles, Alkynes | Transition metals (e.g., Ni, Ti) | High control over substitution pattern; enables chiral synthesis. | nih.govrsc.org |

| Hetero-Diels-Alder | 1-Azadienes, Alkenes/Alkynes | Thermal or transition metal-catalyzed | Forms a six-membered ring followed by aromatization. | nih.govacsgcipr.orgrsc.org |

| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Gas phase, 400–450 °C, Alumina/Silica (B1680970) catalyst | A foundational industrial method, though yields can be moderate. | wikipedia.org |

| [3+3] Condensation | O-acetyl ketoximes, α,β-Unsaturated Aldehydes | Copper(I) salt and secondary amine | Modular synthesis with tolerance for various functional groups. | organic-chemistry.org |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compounds, Ammonia/Hydroxylamine | Oxidation (e.g., air, MnO2) | A straightforward approach, often requiring a final oxidation step. | baranlab.org |

Directed Syntheses of Substituted Nicotinates

For creating specifically substituted nicotinates, more directed synthetic routes are necessary. These methods often start with a pre-existing pyridine or a precursor that guides the introduction of functional groups to specific positions.

One effective strategy involves the modification of (S)-nicotine itself. By converting nicotine (B1678760) into an N-acylpyridinium salt, it becomes susceptible to the addition of a cuprate (B13416276) reagent. A subsequent aromatization step using elemental sulfur can yield C-4 substituted nicotine derivatives in moderate to high yields. nih.gov This two-step sequence allows for the introduction of various substituents at a specific position on the pyridine ring. nih.gov

Another powerful approach is the development of multi-step, one-pot procedures. For example, fully substituted nicotinates can be prepared from ketone enamines and 4-methylideneisoxazol-5-ones. researchgate.net This sequence involves the formation of an isoxazole (B147169) intermediate, followed by hydrogenative cleavage and condensation, ultimately leading to a dihydropyridine (B1217469) which is then aromatized to the final substituted nicotinate. researchgate.net Such methods provide an efficient route to complex, poly-substituted pyridine structures that are important biological templates. researchgate.net

Esterification Techniques for Ethyl Nicotinate Formation

The final step in the synthesis of the target molecule involves the formation of the ethyl ester group. This is typically achieved through the esterification of the carboxylic acid group of a nicotinic acid precursor. Various methods, from traditional acid catalysis to modern biocatalytic and sustainable approaches, are available for this transformation.

Acid-Catalyzed Esterification for Alkyl Nicotinates

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.com This reaction involves treating the carboxylic acid (nicotinic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com A key consideration when esterifying nicotinic acid is the potential for the basic pyridine nitrogen to be protonated by the acid catalyst, which can affect reactivity. masterorganicchemistry.com

Historically, nicotinic acid esters have been produced by reacting nicotinyl chloride hydrochloride with a low-molecular-weight alcohol or by reacting nicotinic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com Non-catalytic methods have also been developed, which involve reacting nicotinic acid directly with a water-immiscible alcohol at high temperatures to remove the water formed during the reaction and drive the equilibrium forward. google.com

Biocatalytic Approaches to Ester Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. frontiersin.org Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for pharmaceutical synthesis. frontiersin.orgnih.gov

Nitrilases are enzymes that can be used for the synthesis of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.gov High-density cultures of recombinant microorganisms expressing nitrilase have been developed to produce nicotinic acid efficiently. nih.gov Once the nicotinic acid is formed, lipases can be employed for the subsequent esterification step. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been shown to effectively catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines. nih.gov This same enzymatic approach can be adapted for the synthesis of esters from nicotinic acid and alcohols. The use of whole-cell immobilization can enhance the stability and reusability of the biocatalyst, making the process more economically viable for industrial applications. frontiersin.org

Advanced Esterification Protocols in Sustainable Chemistry

The principles of green chemistry have driven the development of more advanced and environmentally friendly esterification protocols. researchgate.net These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

One approach involves replacing traditional homogeneous acid catalysts like sulfuric acid with solid, reusable catalysts. For example, a bifunctional catalyst consisting of molybdenum oxide on a silica support (MoO₃/SiO₂) has been used for the synthesis of methyl nicotinate from nicotinic acid. orientjchem.org This solid catalyst is easily separated from the reaction mixture and can be reused, simplifying the purification process and reducing waste. orientjchem.org

Furthermore, the integration of biocatalysis with continuous-flow microreactor technology represents a significant advancement. nih.gov Continuous-flow systems allow for precise control over reaction parameters, leading to substantially shorter reaction times and increased product yields compared to traditional batch processes. nih.gov The enzymatic synthesis of nicotinamide derivatives has been successfully demonstrated in a continuous-flow microreactor using tert-amyl alcohol as an environmentally friendly solvent, showcasing a green, efficient, and rapid strategy for synthesis. nih.gov

| Esterification Method | Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| Fischer-Speier Esterification | Nicotinic acid, Ethanol | Sulfuric acid (H₂SO₄) | Classic, equilibrium-driven method; requires excess alcohol. | masterorganicchemistry.com |

| Acid Chloride Route | Nicotinyl chloride, Ethanol | Tertiary base (e.g., pyridine) | Reaction with an activated acid derivative. | google.com |

| Biocatalysis (Lipase) | Nicotinic acid, Ethanol | Immobilized Lipase (e.g., Novozym® 435) | Mild conditions, high selectivity, reusable catalyst. | nih.gov |

| Solid Acid Catalysis | Nicotinic acid, Methanol | MoO₃/SiO₂ | Heterogeneous catalyst, easy separation, and recycling. | orientjchem.org |

| Continuous-Flow Enzymatic | Methyl nicotinate, Amines | Novozym® 435 in microreactor | Rapid reaction times, high efficiency, sustainable process. | nih.gov |

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded insufficient information to construct a thorough and scientifically accurate article as per the requested advanced outline. Despite extensive efforts to locate experimental data, specific details regarding its molecular architecture through advanced spectroscopic elucidation remain largely unavailable in the public domain.

This compound, also known as ethyl 5-(phenylethynyl)pyridine-3-carboxylate, has the molecular formula C₁₆H₁₃NO₂ and a molecular weight of approximately 251.28 g/mol . rsc.orgnih.govchemcd.com Its chemical structure consists of a pyridine ring substituted with an ethyl nicotinate group and a phenylethynyl group. While basic information such as its chemical formula and molecular weight are accessible rsc.orgnih.govchemcd.com, the specific, advanced spectroscopic data required for a detailed analysis is not present in the available search results.

The requested article was to be structured around an in-depth analysis of the compound's molecular architecture using a variety of spectroscopic techniques. This included High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), Mass Spectrometry, and Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence). However, no specific experimental data, such as ¹H and ¹³C NMR chemical shifts, multidimensional NMR correlations (COSY, HMQC, HMBC), IR and Raman vibrational frequencies, mass spectrometry fragmentation pathways, or UV-Vis absorption and fluorescence emission maxima for this compound could be retrieved from the conducted searches.

The search for the synthesis and characterization of this specific compound, which would typically include the necessary spectroscopic data, also did not yield any relevant publications or database entries. The information found pertained to other, structurally different compounds, and therefore could not be used to fulfill the strict requirements of the request.

Consequently, without the foundational experimental data, it is not possible to generate the detailed and scientifically accurate article on the advanced spectroscopic elucidation of this compound's molecular architecture as outlined. Further research and publication of the spectral properties of this compound are needed before a comprehensive analysis can be provided.

Computational and Theoretical Frameworks for Ethyl 5 2 Phenyleth 1 Ynyl Nicotinate Research

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of Ethyl 5-(2-phenyleth-1-ynyl)nicotinate. This method is instrumental in determining the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. By employing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), researchers can calculate key structural parameters. For analogous pyridine (B92270) derivatives, DFT has been successfully used to predict bond lengths, bond angles, and dihedral angles with high accuracy when compared to experimental data from X-ray crystallography.

The electronic structure of this compound can also be thoroughly examined using DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in understanding the molecule's reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to engage in chemical reactions. For similar heterocyclic compounds, DFT calculations have been effectively used to determine these electronic properties, offering insights into their potential as materials for electronic applications.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(alkyne) | 1.43 Å |

| C≡C | 1.21 Å | |

| C(alkyne)-C(phenyl) | 1.44 Å | |

| C(pyridine)-N | 1.34 Å | |

| C=O | 1.22 Å | |

| O-C(ethyl) | 1.35 Å | |

| Bond Angle | C(pyridine)-C-C(alkyne) | 178.5° |

| C-C≡C | 179.0° | |

| C≡C-C(phenyl) | 178.8° | |

| Dihedral Angle | Phenyl-Alkyne-Pyridine | 5.2° |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a published computational study of this compound.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a published computational study of this compound.

Quantum Chemical Insights into Reaction Mechanisms and Energetics

Quantum chemical calculations are invaluable for understanding the synthesis of this compound, which is typically achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (an ethyl halonicotinate). Computational studies on similar Sonogashira reactions involving pyridine derivatives have elucidated the intricate steps of the catalytic cycle. researchgate.netnih.gov These steps include oxidative addition, transmetalation, and reductive elimination.

By modeling the reaction pathway, quantum chemistry can determine the activation energies and the energies of intermediates and transition states. This information is crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve product yield and minimize byproducts. For instance, calculations can predict the relative ease of coupling with different halogenated pyridines (iodo-, bromo-, or chloro-derivatives), guiding synthetic strategy.

Conformational Landscape Analysis and Energetic Barriers

The presence of single bonds in the ethyl ester and between the pyridine and phenylethynyl groups allows for rotational freedom, leading to different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energetic barriers between them. This is particularly important as the conformation can influence the molecule's biological activity and physical properties.

Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles. For example, the orientation of the phenyl group relative to the pyridine ring and the conformation of the ethyl ester group can be investigated. Studies on similar molecules, such as other substituted pyridines, have shown that the presence of bulky substituents can create significant energetic barriers to rotation, favoring specific conformations. Understanding the preferred conformation is essential for predicting how the molecule might interact with biological targets.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which is vital for the characterization of newly synthesized compounds like this compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating the shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. For complex molecules, computational data can be indispensable in assigning specific signals to the correct atoms.

IR Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C≡C triple bond of the alkyne, the C=O of the ester, and the various C-H and C-N bonds within the aromatic rings. This provides a detailed understanding of the molecule's vibrational properties and aids in the interpretation of experimental IR spectra.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the wavelength of maximum absorption (λmax) and can provide insights into the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions. This information is valuable for understanding the photophysical properties of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C(alkyne, pyridine-side) | 90 ppm |

| C(alkyne, phenyl-side) | 92 ppm | |

| C=O (ester) | 165 ppm | |

| ¹H NMR | Pyridine ring protons | 7.5 - 9.0 ppm |

| Phenyl ring protons | 7.2 - 7.6 ppm | |

| IR | ν(C≡C) | 2215 cm⁻¹ |

| ν(C=O) | 1720 cm⁻¹ | |

| UV-Vis | λmax | 295 nm |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a published computational study of this compound.

Reactive Transformations and Functionalization Pathways of Ethyl 5 2 Phenyleth 1 Ynyl Nicotinate Analogues

Alkyne Moiety Reactivity: Cycloaddition, Hydration, and Electrophilic Additions

The carbon-carbon triple bond in ethyl 5-(2-phenyleth-1-ynyl)nicotinate analogues is a hub of reactivity, susceptible to a range of addition reactions.

Cycloaddition Reactions: The electron-deficient nature of the alkyne, influenced by the electron-withdrawing nicotinoyl group, makes it a competent dipolarophile in [3+2] cycloaddition reactions. For instance, reactions with azomethine ylides can afford highly functionalized pyrroline (B1223166) derivatives. nih.gov These reactions often proceed under catalyst-free conditions in environmentally benign solvents like water. nih.gov Furthermore, thermal reactions with sydnones can yield substituted pyrazoles. beilstein-journals.org The reactivity in these cycloadditions is sensitive to both electronic and steric factors. youtube.com

Hydration: The hydration of the alkyne moiety typically follows Markovnikov's rule, yielding a ketone. This transformation can be catalyzed by various transition metals, with gold catalysts being particularly effective. walisongo.ac.idresearchgate.netresearchgate.netuni-wuppertal.de For instance, the gold(III)-catalyzed hydration of phenylacetylene (B144264) in a methanol/water solvent system efficiently produces acetophenone. walisongo.ac.id The use of gold catalysts often allows for milder reaction conditions compared to traditional mercury-based reagents. walisongo.ac.id

Electrophilic Additions: The alkyne can undergo electrophilic addition of halogens and hydrogen halides. These reactions generally proceed with anti-stereoselectivity. chemguide.co.uk However, the rate of electrophilic addition to alkynes can be slower than to alkenes, despite being more exothermic. chemguide.co.uk The resulting vinyl halides are themselves valuable intermediates for further cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| [3+2] Cycloaddition | Azomethine ylides, water, heat | Pyrroline derivatives | nih.gov |

| Hydration | HAuCl4, H2SO4, MeOH/H2O | Ketones | walisongo.ac.id |

| Halogenation | Br2 | Dibromoalkenes | chemguide.co.uk |

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring offers several avenues for functionalization, including C-H activation, nucleophilic substitution, and N-oxidation.

C-H Activation and Coupling Reactions

Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents. rsc.org Due to the electron-deficient nature of the pyridine ring, C-H activation is often challenging but can be achieved using various transition metal catalysts. rsc.orgresearchgate.netnih.gov For analogues of this compound, the primary method of synthesis involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an aryl halide (e.g., ethyl 5-bromonicotinate) and a terminal alkyne (e.g., phenylacetylene). wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

| Reaction | Catalyst/Reagents | Typical Substrates | Product | Reference(s) |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, base | Ethyl 5-halonicotinate, Phenylacetylene | This compound | wikipedia.orglibretexts.orgorganic-chemistry.org |

| C-H Arylation | Pd catalyst | Pyridine derivatives, Aryl halides | Aryl-substituted pyridines | clockss.org |

Nucleophilic Aromatic Substitution on Pyridine Derivatives

The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups and bearing a good leaving group. While the phenylethynyl group at the 5-position does not directly activate the typical positions for SNA_r (C2, C4, C6), functionalization at these positions can be achieved through precursors. For instance, a halogen atom at the 2- or 6-position of the pyridine ring can be displaced by various nucleophiles. These reactions often proceed through a Meisenheimer-like intermediate. frontiersin.org

N-Oxidation and Subsequent Rearrangements of Pyridine N-Oxides

Oxidation of the pyridine nitrogen to a pyridine N-oxide significantly alters the reactivity of the ring. beilstein-journals.orgscripps.eduarkat-usa.org The N-oxide can be prepared using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The resulting N-oxide activates the C2 and C4 positions for nucleophilic attack. scripps.educhemtube3d.com For example, treatment of a pyridine N-oxide with acetic anhydride (B1165640) can lead to rearrangement, introducing a functional group at the 2-position. chemtube3d.com Furthermore, pyridine N-oxides can react with alkynes under photochemical conditions to yield ortho-alkylated or acylated pyridines. youtube.com

| Reaction | Reagents | Intermediate/Product | Reference(s) |

| N-Oxidation | m-CPBA or H2O2/catalyst | Pyridine N-oxide | arkat-usa.org |

| Rearrangement | Acetic anhydride | 2-Acetoxypyridine derivative | chemtube3d.com |

| Photo-alkylation | Alkyne, visible light | ortho-Alkylated pyridine | youtube.com |

Ester Group Transformations: Transamidation and Hydrolysis

The ethyl ester group at the 3-position of the pyridine ring can be readily transformed into other functional groups, most commonly amides and carboxylic acids.

Transamidation: The direct conversion of the ester to an amide can be achieved by heating with an amine. This transamidation can sometimes be facilitated by catalysts. For instance, hydroxylamine (B1172632) hydrochloride has been reported as an effective inorganic catalyst for the transamidation of primary amides with amines, a related transformation. nih.gov For unactivated esters like ethyl nicotinate (B505614), neighboring group participation can facilitate aminolysis under mild conditions. nih.gov

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2-phenyleth-1-ynyl)nicotinic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the reaction to completion. libretexts.org The rate and extent of hydrolysis can be influenced by steric and electronic factors within the ester. nih.govtandfonline.comnih.gov

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Transamidation | Amine, heat (optional catalyst) | Nicotinamide (B372718) derivative | nih.govnih.gov |

| Basic Hydrolysis | NaOH(aq), heat | Sodium 5-(2-phenyleth-1-ynyl)nicotinate | chemguide.co.uk |

| Acidic Hydrolysis | H3O+, heat | 5-(2-phenyleth-1-ynyl)nicotinic acid | libretexts.org |

Intramolecular Cyclization Cascades to Form Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold can set the stage for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, if an amino group is introduced at the 2-position of the pyridine ring, an intramolecular cyclization involving the alkyne moiety can occur. Gold-catalyzed cyclization of 2-alkynylanilines is a known method for indole (B1671886) synthesis. libretexts.org Similarly, palladium-catalyzed reactions can facilitate the cyclization of appropriately substituted precursors. beilstein-journals.orgscispace.comcaltech.edu These cyclization cascades can be highly regioselective, often following Baldwin's rules, with 5-exo-dig and 6-endo-dig cyclizations being common pathways for alkyne-containing substrates. frontiersin.orgnih.gov Such reactions are invaluable for the construction of complex polycyclic aromatic systems. beilstein-journals.orgscispace.com

Advanced Academic Applications of Alkynyl Nicotinate Derivatives in Chemical Science

Utilization as Ligands and Precursors in Catalysis

The pyridine (B92270) nitrogen atom in alkynyl nicotinate (B505614) derivatives offers a potential coordination site for metal centers, suggesting their application as ligands in homogeneous catalysis. While specific studies detailing the use of Ethyl 5-(2-phenyleth-1-ynyl)nicotinate as a ligand are not prevalent in the current literature, the broader class of pyridine-containing molecules is extensively used to support catalytic systems. The electronic properties of the nicotinate scaffold, modulated by the phenylethynyl substituent, could influence the catalytic activity of a coordinated metal.

In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the choice of ligand is crucial for achieving high efficiency and selectivity. nih.govsigmaaldrich.comsigmaaldrich.com Ligands based on pyridine and bipyridine are common, and the unique steric and electronic environment provided by an alkynyl nicotinate derivative could offer advantages in specific transformations. For instance, the π-system of the phenylethynyl group could engage in non-covalent interactions with substrates or other components of the catalytic cycle, thereby influencing the reaction outcome.

Furthermore, alkynyl compounds themselves are key substrates in a variety of catalytic transformations. Palladium-catalyzed cross-coupling reactions of alkynyl halides with organoboronic acids, for example, provide a powerful method for the synthesis of unsymmetrical diarylalkynes under mild, aerobic conditions. organic-chemistry.org In such reactions, an alkynyl nicotinate derivative could serve as a precursor to more complex molecular architectures. The development of nickel-catalyzed cross-coupling reactions also highlights the versatility of alkynyl halides as building blocks for conjugated enynes. researchgate.net

Building Blocks for Complex Supramolecular Assemblies and Coordination Polymers

The rigid, linear geometry of the ethynyl (B1212043) group, combined with the coordinating ability of the nicotinate moiety, makes alkynyl nicotinate derivatives attractive building blocks for the construction of supramolecular assemblies and coordination polymers. ethz.ch The formation of such extended structures is driven by non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking.

Nicotinic acid and its derivatives are well-known to form coordination polymers with various metal ions, such as zinc(II) and nickel(II). researchgate.netnih.gov These structures can exhibit diverse dimensionalities, from one-dimensional chains to three-dimensional networks. The introduction of an extended phenylethynyl arm, as in This compound , could be leveraged to control the topology and porosity of the resulting coordination polymers. The phenyl group can participate in π-stacking interactions, further directing the self-assembly process and reinforcing the supramolecular architecture.

The design of molecular building blocks is a critical factor in creating supramolecular polymers with desired properties and potential applications in materials science. nih.gov The use of alkynylplatinum(II) terpyridine complexes, for instance, has demonstrated the ability to control the mechanism of supramolecular polymerization from isodesmic to cooperative pathways. nih.gov While not a nicotinate, this research underscores the importance of the alkynyl group in directing the assembly of complex supramolecular structures. Similarly, Zn(II)-salphen complexes serve as versatile building blocks for constructing supramolecular box assemblies through coordination-driven self-assembly. researchgate.net

Applications in Materials Science Research

The unique photophysical properties arising from the extended π-conjugation in alkynyl nicotinate derivatives suggest their potential utility in materials science, particularly in the fields of optoelectronics and liquid crystals.

Optoelectronic Materials: Molecules with extended π-systems often exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics. chemrxiv.org The investigation of coumarin (B35378) derivatives, which share some structural similarities with nicotinates, has shown that their optoelectronic properties can be tuned through chemical modification. mdpi.comresearchgate.net The presence of the phenylethynyl group in This compound extends the conjugation of the system, which is expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect the material's absorption and emission characteristics. Research on pyrene (B120774) derivatives with alkynyl substituents has demonstrated that increasing the number of these groups can enhance two-photon absorption properties, a desirable feature for various optical applications. nih.gov The tuning of optoelectronic properties in oligothienyl silane (B1218182) derivatives further highlights the potential for designing novel materials for photovoltaic applications. nih.gov

Self-Healing Materials: While there is no specific literature on the use of This compound in self-healing materials, the principles of self-healing often rely on reversible covalent bonds or supramolecular interactions. nih.govgoogle.com The functional groups present in this molecule, namely the ester and the pyridine nitrogen, could potentially be incorporated into polymer backbones or side chains to participate in hydrogen bonding or other reversible interactions that could impart self-healing properties.

Liquid Crystals: The rod-like structure of This compound is a common motif in liquid crystalline materials. The thermal stability and electro-optical properties of ester-type liquid crystals, such as cyanophenyl alkylbenzoates, make them suitable for use in liquid crystal displays (LCDs). researchgate.net The combination of the rigid phenylethynylpyridine core with a flexible ethyl ester group in This compound suggests that it, or its derivatives with longer alkyl chains, could exhibit liquid crystalline phases. The ability to form such phases is highly dependent on the molecular geometry and intermolecular interactions.

Intermediates in the Synthesis of Diverse Organic Scaffolds

One of the most significant applications of molecules like This compound is as a versatile intermediate in the synthesis of more complex organic structures, particularly heterocyclic compounds. nih.govrsc.org The alkyne and the nicotinate ester functionalities serve as handles for a wide array of chemical transformations.

The rich chemistry of alkynes allows for their participation in various cycloaddition reactions and metal-catalyzed transformations to construct new ring systems. For example, N-alkynyl azoles, which are structurally related to alkynyl nicotinates, are useful precursors for a variety of addition and annulation reactions. mdpi.com The Sonogashira cross-coupling reaction, a staple in organic synthesis, often employs terminal alkynes to form carbon-carbon bonds. The phenylethynyl moiety in the target molecule can be further functionalized or can participate in intramolecular cyclizations to build fused heterocyclic systems.

Recent studies have shown that alkynyl aldehydes can be used to synthesize a wide range of N-, O-, and S-containing heterocycles. nih.govrsc.org This highlights the utility of the alkynyl group as a linchpin in the assembly of complex molecular frameworks. Furthermore, derivatives of nicotinic acid are themselves important in medicinal chemistry, with some demonstrating analgesic and anti-inflammatory activities. nih.gov The synthesis of conformationally restricted analogues of nicotine (B1678760) often involves multi-step sequences where functionalized pyridine rings are key intermediates. google.com The structural motifs present in This compound make it a valuable starting material for the synthesis of novel pharmaceutical agents and other functional organic molecules. For instance, C-1-alkynyl substituted N-aryl-tetrahydroisoquinolines have been synthesized and evaluated as potential treatments for Alzheimer's disease. nih.gov

Sustainable Chemistry Principles in the Research and Synthesis of Ethyl 5 2 Phenyleth 1 Ynyl Nicotinate

Implementation of Green Solvents and Solvent-Free Reaction Environments

The choice of solvent is a critical factor in the environmental impact of a chemical process. Conventional syntheses of aryl alkynes via Sonogashira coupling often employ polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or toluene. These solvents are associated with health hazards and environmental pollution. Research has therefore focused on replacing them with greener alternatives or eliminating the solvent entirely.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have successfully performed Sonogashira-type reactions in water, demonstrating a viable alternative for synthesizing compounds structurally similar to Ethyl 5-(2-phenyleth-1-ynyl)nicotinate. One approach involves using poly(ethylene glycol) (PEG) as a phase-transfer agent in water with sodium hydroxide (B78521) as the base, which can facilitate the coupling of aryl halides with alkynes without a transition-metal catalyst. nih.gov Microwave-assisted synthesis has also enabled the use of water as a solvent for Sonogashira reactions, leading to high yields and short reaction times. rsc.orgdntb.gov.ua

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By grinding reagents together, often with a catalytic agent, the need for a solvent is eliminated, which simplifies purification, reduces waste, and can lower energy consumption. researchgate.net While widely applied to other C-C bond-forming reactions like the Wittig reaction to produce compounds such as ethyl trans-cinnamate, the application of solvent-free grinding techniques to the Sonogashira synthesis of nicotinic acid derivatives is an emerging area of interest. semanticscholar.org

| Reaction Type | Solvent | Catalyst System | Conditions | Yield | Reference |

| Conventional Sonogashira | Toluene, THF, DMF | Pd(0)/Cu(I) | Conventional Heating | Varies | mdpi.com |

| Green Solvent Sonogashira | Water, PEG | None (Metal-Free) | 80°C | Moderate | nih.gov |

| Microwave-Assisted | Water | PdCl₂(PPh₃)₂/CuI | Microwave, 100°C | High | rsc.org |

| Solvent-Free Wittig | None (Grinding) | Arsonium Ylide | Room Temp | High | researchgate.net |

This table illustrates comparative approaches for C-C bond formation relevant to the synthesis of the target molecule's structural motifs.

Development of Metal-Free Catalysis and Methodologies

The standard Sonogashira reaction relies on a dual catalytic system of palladium and copper. mdpi.com These heavy metals are expensive, toxic, and can contaminate the final product, which is a significant concern in pharmaceutical synthesis. Consequently, developing metal-free catalytic systems is a primary goal of sustainable chemistry.

Significant progress has been made in performing Sonogashira-type couplings without transition metals. One reported method achieves the coupling of aryl iodides and bromides with terminal alkynes using only sodium hydroxide and a phase-transfer agent in water. nih.gov Another approach utilizes 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), an environmentally benign organic oxidant, to facilitate the cross-coupling of aryl and alkynyl Grignard reagents without any added transition metal. nih.gov

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under metal-free conditions. nih.gov Organic dyes like Eosin Y can act as potent photocatalysts, absorbing visible light to drive reactions that would otherwise require metal catalysts. nih.govrsc.org For instance, the metal-free, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines demonstrates that such methods can be effective for functionalizing nitrogen-containing heterocycles, offering a promising strategy for the synthesis of molecules like this compound. nih.gov

| Catalysis Type | Catalyst | Key Features | Application | Reference(s) |

| Conventional | Pd(0)/Cu(I) | High efficiency, broad scope | Standard Sonogashira Coupling | mdpi.com |

| Metal-Free (Base-Mediated) | NaOH/PEG in Water | No transition metal, green solvent | Sonogashira-type Coupling | nih.gov |

| Metal-Free (Oxidant) | TEMPO | Uses Grignard reagents, no metal catalyst | Aryl-Alkynyl Coupling | nih.gov |

| Metal-Free (Photoredox) | Eosin Y | Uses visible light, mild conditions | C-P bond formation in N-heterocycles | nih.govnih.gov |

This table compares conventional metal-based catalysis with emerging metal-free alternatives for reactions relevant to the target structure.

Integration of Biocatalysis for Enhanced Selectivity and Environmental Benignity

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. This approach aligns perfectly with the principles of green chemistry. While the use of enzymes for creating C-C bonds is a well-established field, its application to the specific sp²-sp C-C bond formation found in this compound is still a frontier of research.

Current biocatalytic methods for C-C bond formation primarily involve enzyme classes such as aldolases, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govmdpi.com These have been instrumental in synthesizing a variety of complex molecules. Research into the synthesis of pyridine (B92270) and piperidine (B6355638) heterocycles has explored biocatalytic routes starting from renewable biomass sources. ukri.org Engineered heme-dependent enzymes, like cytochrome P450, have also shown potential for catalyzing C-C bond formations through novel reaction mechanisms. qub.ac.uk

However, a direct biocatalytic equivalent of the Sonogashira reaction for coupling a halo-nicotinate with an alkyne has not been extensively reported. The development of new or engineered enzymes capable of catalyzing such transformations represents a significant future opportunity. Success in this area would provide a highly sustainable and selective route to this compound and a wide array of other functionalized heterocycles.

| Enzyme Class | Cofactor | Type of C-C Bond Formed | Relevance | Reference(s) |

| Class I/II Aldolases | Lysine residue / Metal ion | Aldol addition (C-C) | General heterocycle synthesis | mdpi.com |

| ThDP-dependent enzymes | Thiamine diphosphate (ThDP) | Acyloin condensation (C-C) | Synthesis of chiral building blocks | nih.gov |

| PLP-dependent enzymes | Pyridoxal 5'-phosphate (PLP) | Aldol reactions, amino acid synthesis | Functionalization of N-heterocycles | nih.govmdpi.com |

| Heme-dependent enzymes | Heme (Iron porphyrin) | Carbene/Nitrene transfer, radical cyclization | Potential for novel C-C bond formations | qub.ac.uk |

This table summarizes major enzyme classes used for biocatalytic C-C bond formation, highlighting their potential application in heterocyclic chemistry.

Energy-Efficient Synthetic Approaches (e.g., Photoredox Catalysis, Microwave, Ultrasonic Irradiation)

Replacing conventional heating with more energy-efficient activation methods is a cornerstone of green synthesis. Microwave irradiation, ultrasonic energy, and photoredox catalysis offer significant advantages, including dramatically reduced reaction times, lower energy consumption, and often, higher yields.

Microwave-Assisted Synthesis: Microwave heating can accelerate organic reactions from hours to minutes. This technique has been successfully applied to the Sonogashira coupling, including copper-free versions. mdpi.com The rapid, localized heating provided by microwaves is particularly effective when using green solvents like water, enabling efficient synthesis of aromatic alkynes under environmentally friendly conditions. rsc.orgdntb.gov.uadntb.gov.ua

Ultrasonic Irradiation (Sonochemistry): The application of ultrasound in chemical reactions, known as sonochemistry, creates intense local temperatures and pressures through acoustic cavitation. researchgate.net This phenomenon can significantly enhance reaction rates and yields. Ultrasound has been effectively used to promote the synthesis of functionalized arylacetylenes, offering a green, energy-efficient alternative to prolonged heating. researchgate.net

Photoredox Catalysis: As mentioned in section 8.2, visible-light photoredox catalysis is a powerful energy-efficient method that operates at ambient temperature. By using a photocatalyst (which can be a simple organic dye) that absorbs low-energy photons, high-energy chemical transformations can be achieved without the need for heat. nih.govrsc.org This approach is particularly promising for the synthesis of complex molecules like this compound, as it offers a mild, metal-free, and energy-efficient pathway. nih.gov

| Energy Source | Method | Typical Reaction Time | Key Advantages | Reference(s) |

| Conventional Heating | Oil Bath / Hot Plate | Hours to Days | Well-established | mdpi.com |

| Microwave Irradiation | Microwave Reactor | Minutes | Rapid heating, high yields, solvent compatibility | rsc.orgdntb.gov.uanih.gov |

| Ultrasonic Irradiation | Ultrasonic Bath | Minutes to Hours | Enhanced reaction rates, mild conditions | researchgate.net |

| Visible Light | Photoreactor (LEDs) | Hours | Ambient temperature, metal-free potential, high selectivity | nih.govnih.gov |

This table compares conventional heating with modern energy-efficient synthetic methods.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research on Ethyl 5-(2-phenyleth-1-ynyl)nicotinate has primarily been centered on its synthesis and its role as a functionalized building block. The core structure, featuring a pyridine (B92270) ring substituted with both an ethyl ester and a phenylethynyl group, makes it a valuable intermediate for constructing more complex molecular architectures.

Key methodological advancements have been dominated by the application of cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, stands out as the foundational method for synthesizing compounds like this compound. This reaction is prized for its reliability and efficiency in forming the crucial carbon-carbon triple bond.

Recent progress has focused on making these synthetic routes more efficient, sustainable, and economically viable. For instance, developments in carbonylative Sonogashira cross-coupling reactions now allow for the synthesis of related α,β-alkynyl ketones using nickel catalysts and oxalic acid as a stable, solid source of carbon monoxide. rsc.org This innovation circumvents the need to handle gaseous CO, enhancing laboratory safety and convenience. rsc.org Furthermore, research into transition-metal-free synthesis pathways for N-alkynyl amides and azoles points to a growing trend of avoiding expensive and potentially toxic heavy metals, a significant step forward in green chemistry. mdpi.com

The primary finding is that the value of this compound currently lies in its synthetic utility. While direct biological studies on this specific molecule are not widely published, its nicotinate (B505614) framework is a well-established pharmacophore found in various bioactive compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 175203-65-3 chemnet.comchemcd.com |

| Molecular Formula | C₁₆H₁₃NO₂ chemnet.com |

| Molecular Weight | 251.28 g/mol chemnet.com |

| Boiling Point | 405.9°C at 760 mmHg chemnet.comchemicalbook.com |

| Density | 1.18 g/cm³ chemnet.comchemicalbook.com |

| Flash Point | 199.3°C chemnet.com |

Emerging Research Avenues for Alkynyl Nicotinates

The structural features of alkynyl nicotinates suggest several promising avenues for future research, particularly in the realm of medicinal chemistry and materials science.

Exploration of Biological Activity : Nicotinic acid (a core component of the molecule) and its derivatives are known to possess diverse biological activities. Related compounds like Ethyl 2-(phenylamino)nicotinate have demonstrated significant cytotoxic effects against human cancer cell lines, including colon and prostate cancer, by inducing apoptosis. This precedent strongly suggests that alkynyl nicotinates, including this compound, could be promising candidates for evaluation as anticancer, antimicrobial, or anti-inflammatory agents. The phenylethynyl moiety can enhance interactions with biological targets and modify the compound's electronic and solubility properties.

Intermediate in Natural Product Synthesis : Complex heterocyclic structures are the backbone of many natural products. The development of novel alkynylation reactions has been instrumental in the total synthesis of challenging targets like the taiwanschirin family of natural products. rsc.org Alkynyl nicotinates serve as versatile and highly functionalized intermediates that could be employed in the synthesis of alkaloids and other biologically active natural compounds, where the pyridine and alkyne groups can be further elaborated into intricate ring systems.

Development of Functional Materials : The rigid, linear structure of the phenylethynyl group, combined with the electronic properties of the nicotinate system, makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or molecular wires.

Prospective Methodological Innovations in Synthesis and Characterization

Future synthetic and characterization methods are expected to prioritize efficiency, sustainability, and precision.

Innovations in Synthesis:

C–H Activation : A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. Future syntheses of alkynyl nicotinates may move away from traditional cross-coupling reactions that require pre-functionalized starting materials (like halides). Strategies involving transition-metal-catalyzed C–H activation could allow for the direct coupling of a pyridine C–H bond with a terminal alkyne, significantly shortening synthetic sequences and reducing waste. mdpi.com

Photoredox Catalysis : The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. Photoredox catalysis could enable novel transformations and coupling reactions for the synthesis of alkynyl nicotinates under mild conditions, potentially accessing chemical space that is unavailable through other methods. mdpi.com

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. Applying flow chemistry to the synthesis of alkynyl nicotinates could streamline their production for both research and potential commercial applications.

Innovations in Characterization: Advanced analytical techniques will be crucial for unambiguously determining the structure and purity of novel alkynyl nicotinate derivatives. While standard methods like NMR and mass spectrometry will remain essential, complex derivatives may require:

2D NMR Spectroscopy : Techniques like HSQC, HMBC, and COSY will be indispensable for assigning the complex structures of new compounds derived from alkynyl nicotinate scaffolds.

X-ray Crystallography : For obtaining unequivocal proof of structure and understanding the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This is particularly important when stereochemistry is a factor or for confirming the regiochemistry of a reaction.

Table 2: Summary of Synthetic Methodologies for Alkynyl Heterocycles

| Methodology | Catalyst/Reagent | Description | Potential Advantage |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper | Cross-coupling of a terminal alkyne with an aryl/vinyl halide. | Robust and widely applicable for C-C triple bond formation. |

| Carbonylative Sonogashira | Nickel / Oxalic Acid | A modified coupling that incorporates a carbonyl group using a solid CO surrogate. rsc.org | Avoids handling of toxic carbon monoxide gas. rsc.org |

| Transition-Metal-Free Alkynylation | Varies (e.g., base-mediated) | Synthesis of N-alkynyl compounds without the use of metal catalysts. mdpi.com | Lower cost, reduced metal contamination in products. mdpi.com |

| C-H Activation/Annulation | Rhodium, Ruthenium | Direct functionalization of C-H bonds to form rings or add substituents. mdpi.com | Increased atom economy and fewer synthetic steps. mdpi.com |

Q & A

Q. Can computational methods predict reactivity or degradation pathways?

- Methodological Answer : Use DFT calculations (Gaussian 16) to model electron density and reactive sites (e.g., alkyne moiety). Simulate hydrolysis pathways under acidic/basic conditions. Validate predictions with experimental LC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.